molecular formula C11H13N3O2 B13773148 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B13773148
M. Wt: 219.24 g/mol
InChI Key: RXAISJZHAOSCSY-UHFFFAOYSA-N
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Description

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a partially saturated pyrazole core (4,5-dihydropyrazole) substituted with an ethyl group at the 1-position, a pyridin-3-yl moiety at the 4-position, and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry due to the pyridine and carboxylic acid groups, which enhance solubility and enable hydrogen bonding, traits critical for biological activity .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-ethyl-4-pyridin-3-yl-3,4-dihydropyrazole-5-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-2-14-7-9(10(13-14)11(15)16)8-4-3-5-12-6-8/h3-6,9H,2,7H2,1H3,(H,15,16)

InChI Key

RXAISJZHAOSCSY-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(=N1)C(=O)O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and β-keto esters or diketones.

    Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Continuous Flow Synthesis: For better control over reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Acids, bases, or transition metal catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds often exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, a study demonstrated that similar pyrazole derivatives effectively reduced inflammation in animal models, suggesting that 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid may possess comparable properties .

Antimicrobial Activity

Another application of this compound is its antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For example, a recent investigation reported that certain structural modifications on the pyrazole ring enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Agrochemicals

Pesticidal Properties

In the realm of agrochemicals, compounds with pyrazole structures are often explored for their pesticidal properties. Research indicates that pyrazole derivatives can act as effective herbicides and insecticides. A study highlighted that a related compound exhibited potent herbicidal activity against common weeds in agricultural settings . This opens avenues for the use of this compound in developing environmentally friendly pest control solutions.

Material Science

Polymer Chemistry

The unique structure of this compound also makes it a valuable component in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in synthesizing advanced materials with tailored properties. For instance, research has shown that incorporating such compounds into polymer matrices enhances thermal stability and mechanical strength .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results indicated significant COX inhibition, leading to reduced edema in animal models .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers tested several pyrazole compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that modifications to the pyrazole ring significantly improved antibacterial activity, suggesting pathways for optimizing this compound for therapeutic use .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) would involve its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Synthesis Method Analytical Data (LCMS/HPLC)
Target Compound 4,5-Dihydropyrazole 1-Ethyl, 4-(pyridin-3-yl) Carboxylic acid ~263.28 (calculated) Cyclization, ester hydrolysis Not reported
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole 1-Pyridin-3-yl, 5-formyl Ester, aldehyde ~279.25 Azide-alkyne cycloaddition Not reported
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine 2-CF₃, 4-(pyridin-3-yl) Ester 366 (LCMS) Suzuki coupling HPLC: 1.26 min
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole (aromatic) 1-Phenyl, 3,5-dimethyl Aldehyde 200.24 Condensation reaction Not reported

Core Structure and Conformational Flexibility

  • Target Compound: The 4,5-dihydropyrazole ring adopts a puckered conformation due to partial saturation. Cremer-Pople puckering parameters (e.g., amplitude $ q $) derived from crystallographic data would quantify this non-planarity, contrasting with planar aromatic systems .
  • Aromatic Pyrazoles (e.g., compound in ): Fully planar due to aromaticity, enhancing conjugation but reducing flexibility.
  • Pyrimidines/Triazoles : Pyrimidines (e.g., ) are rigid and planar, while 1,2,3-triazoles (e.g., ) exhibit moderate flexibility depending on substitution.

Substituent Effects on Physicochemical Properties

  • Carboxylic Acid vs. Ester/Aldehyde : The carboxylic acid group in the target compound increases polarity and water solubility compared to esters (e.g., ) or aldehydes (e.g., ). This also impacts ionization in LCMS, where the target may exhibit a distinct [M+H]+ peak compared to esters (e.g., m/z 366 in ).
  • Pyridine vs. Phenyl/CF₃ Groups: The pyridin-3-yl group introduces basicity and hydrogen-bonding capability, unlike electron-withdrawing CF₃ groups in or non-polar phenyl groups in .

Analytical and Crystallographic Data

  • HPLC Retention : The target compound’s carboxylic acid group would reduce retention time compared to less polar esters (e.g., 1.26 min for under similar conditions).
  • Crystallography : If the target’s structure was resolved using SHELX programs (e.g., SHELXL ), its puckered dihydropyrazole ring would contrast with planar structures in .

Biological Activity

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_3O_2. Its structure features a pyridine ring and a pyrazole moiety, which are significant for its biological activity.

Biological Activity Overview

Pyrazole derivatives are known for their broad spectrum of biological activities. The specific compound under discussion has shown potential in the following areas:

  • Anticancer Activity : Various studies have indicated that pyrazole derivatives can inhibit cancer cell growth through different mechanisms, including inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Research has demonstrated that compounds within this class can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Pyrazoles have shown efficacy against various microbial strains, making them candidates for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways related to cancer cell survival and inflammation.
  • Modulation of Receptor Activity : Some studies suggest that these compounds may interact with specific receptors involved in cancer progression and inflammatory responses.
  • Induction of Apoptosis : Evidence indicates that this compound can trigger programmed cell death in malignant cells, contributing to its anticancer properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including this compound:

StudyFindings
Selvam et al. (2014)Investigated a series of pyrazole derivatives; some exhibited significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values in low micromolar ranges .
Xia et al. (2022)Reported that certain pyrazole derivatives showed potent antitumor activity with IC50 values as low as 49.85 μM against A549 lung cancer cells .
Recent Review (2023)Highlighted the broad-spectrum antimicrobial activity of pyrazole compounds, noting their potential as new therapeutic agents .

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